ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate
Overview
Description
Ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C19H19Cl2NO4. It is a derivative of propanoic acid and contains both dichlorobenzoyl and methoxyphenyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate typically involves the reaction of 2,4-dichlorobenzoyl chloride with ethyl 3-amino-3-(4-methoxyphenyl)propanoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium hydroxide (NaOH) in water.
Major Products
Oxidation: Formation of ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)propanoate.
Reduction: Formation of ethyl 3-[(2,4-dichlorohydroxybenzyl)amino]-3-(4-methoxyphenyl)propanoate.
Substitution: Formation of ethyl 3-[(2,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate.
Scientific Research Applications
Ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The dichlorobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(3,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate
- Ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxyphenyl)propanoate
- Ethyl 3-[(2,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoate
Uniqueness
Ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate is unique due to the presence of both dichlorobenzoyl and methoxyphenyl groups, which confer specific chemical and biological properties. The dichlorobenzoyl group provides potential for interactions with biological targets, while the methoxyphenyl group enhances the compound’s stability and solubility .
Properties
IUPAC Name |
ethyl 3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-3-26-18(23)11-17(12-4-7-14(25-2)8-5-12)22-19(24)15-9-6-13(20)10-16(15)21/h4-10,17H,3,11H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMKVWNNRDIUDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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